molecular formula C19H22N2O B3343391 Yohimban-17-one CAS No. 523-14-8

Yohimban-17-one

Cat. No.: B3343391
CAS No.: 523-14-8
M. Wt: 294.4 g/mol
InChI Key: LEXXFFUKMREIKL-UHFFFAOYSA-N
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Description

Yohimban-17-one is a chemical compound with the molecular formula C19H22N2O. It is a derivative of the yohimbine alkaloid, which is found in the bark of the Pausinystalia yohimbe tree.

Preparation Methods

Synthetic Routes and Reaction Conditions: Yohimban-17-one can be synthesized through several methods. One common approach involves the copper-catalyzed asymmetric allylation of chiral N-tert-butanesulfinyl imines. This method achieves high diastereoselectivity and enantioselectivity, making it a preferred route for synthesizing enantiomerically pure compounds .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Yohimban-17-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Yohimban-17-one has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used to investigate the interactions between small molecules and biological macromolecules, such as DNA and proteins.

    Medicine: It has potential therapeutic applications, particularly in the treatment of conditions like erectile dysfunction and depression.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

Yohimban-17-one exerts its effects by interacting with specific molecular targets, such as alpha-2 adrenergic receptors. By blocking these receptors, it can modulate neurotransmitter release and influence various physiological processes. This mechanism is similar to that of yohimbine, which is known to enhance sympathetic outflow and increase catecholamine release .

Comparison with Similar Compounds

Uniqueness: Yohimban-17-one is unique due to its specific structural features and the high degree of stereocontrol achievable in its synthesis. This makes it a valuable compound for studying stereochemistry and developing enantiomerically pure pharmaceuticals .

Properties

IUPAC Name

3,11,12,14,15,16,17,19,20,21-decahydro-1H-yohimban-18-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c22-14-6-5-12-11-21-8-7-16-15-3-1-2-4-17(15)20-19(16)18(21)10-13(12)9-14/h1-4,12-13,18,20H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXXFFUKMREIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80966670
Record name Yohimban-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

523-14-8
Record name Yohimbone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127491
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Yohimban-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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